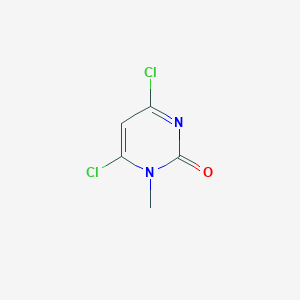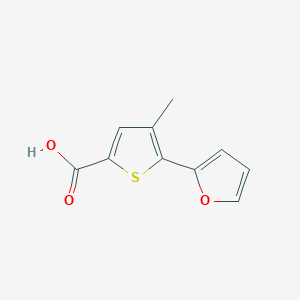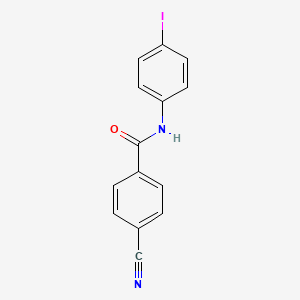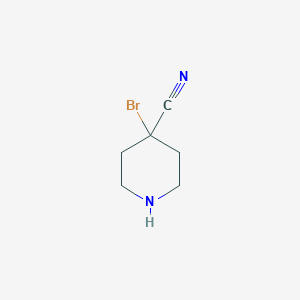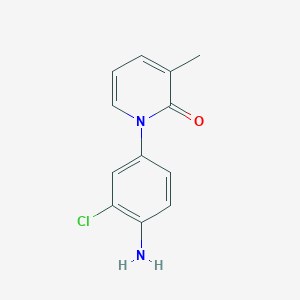
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one is a chemical compound with a unique structure that combines an amino group, a chlorine atom, and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one typically involves the reaction of 4-amino-3-chlorophenol with a suitable pyridinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
科学的研究の応用
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
4-Amino-3-chlorophenol: Shares the amino and chlorine groups but lacks the pyridinone ring.
2-Amino-4-chlorobenzyl alcohol: Contains similar functional groups but differs in the overall structure.
4-Amino-3-chlorophenyl thiocyanate: Similar in structure but with a thiocyanate group instead of the pyridinone ring.
Uniqueness
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one is unique due to the presence of the pyridinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
1-(4-amino-3-chlorophenyl)-3-methylpyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c1-8-3-2-6-15(12(8)16)9-4-5-11(14)10(13)7-9/h2-7H,14H2,1H3 |
InChIキー |
CMUHFIHVNHUMAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN(C1=O)C2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


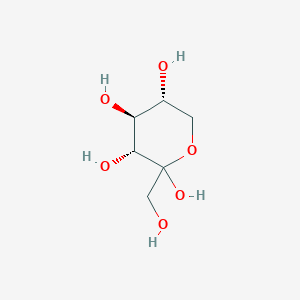
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
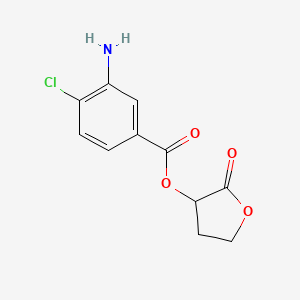
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)


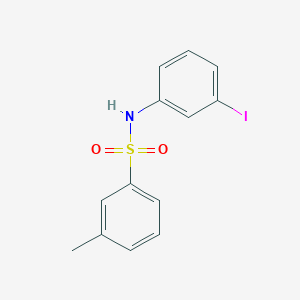


![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)
